molecular formula C8H20Cl3N3 B6181545 1-{3,7-diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride CAS No. 2613383-53-0

1-{3,7-diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride

Cat. No. B6181545
CAS RN: 2613383-53-0
M. Wt: 264.6
InChI Key:
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Description

1-{3,7-diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride (1-DAMT) is a cyclic amine that is used as a reagent in organic synthesis. It is also known as 1-diazabicyclononane, 1-diaza-bicyclo[3.3.1]nonane, or 1-diazabicyclononane trihydrochloride. 1-DAMT is a versatile reagent that can be used in a variety of organic reactions, including nucleophilic substitution, alkylation, and amination. It is also used as a catalyst in the synthesis of peptides and proteins.

Mechanism of Action

1-DAMT is used as a nucleophilic catalyst in organic synthesis. It acts as a Lewis acid, which means it can accept electrons from a nucleophilic species, such as an amine or a carboxylic acid. This allows the nucleophile to react with the substrate, resulting in the formation of a new product. Additionally, 1-DAMT can act as a Bronsted acid, which means it can donate a proton to a nucleophile, resulting in the formation of a new product.
Biochemical and Physiological Effects
1-DAMT is not known to have any direct biochemical or physiological effects. However, it can be used as a catalyst in the synthesis of biologically active compounds, and has been used in the synthesis of a variety of antibiotics, hormones, and vitamins.

Advantages and Limitations for Lab Experiments

1-DAMT has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of organic reactions, including nucleophilic substitution, alkylation, and amination. Additionally, it is a stable reagent that is not easily oxidized, and can be stored for extended periods of time. The main limitation of 1-DAMT is that it can only be used in a limited number of reactions, and is not suitable for use in reactions that require a strong base or a strong acid.

Future Directions

1-DAMT can be used in a variety of future research applications. It can be used as a catalyst in the synthesis of novel biologically active compounds, such as antibiotics, hormones, and vitamins. Additionally, it can be used in the synthesis of small molecules, such as peptides and proteins. Furthermore, 1-DAMT can be used in the synthesis of organic compounds, such as amines, aldehydes, and alcohols. Finally, it can be used in the synthesis of new catalysts, which can be used in a variety of organic reactions.

Synthesis Methods

1-DAMT can be synthesized from the reaction of 1-diazabicyclo[3.3.1]nonane and hydrochloric acid. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and yields 1-DAMT trihydrochloride as a white solid. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Scientific Research Applications

1-DAMT is used in a variety of scientific research applications. It is a useful reagent for the synthesis of peptides and proteins, and has been used in the synthesis of a variety of biologically active compounds. It is also used as a catalyst in the synthesis of organic compounds, such as amines, aldehydes, and alcohols. Additionally, 1-DAMT has been used in the synthesis of small molecules, such as antibiotics, hormones, and vitamins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{3,7-diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride involves the reaction of 3,7-diazabicyclo[3.3.1]nonane with formaldehyde followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "3,7-diazabicyclo[3.3.1]nonane", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "3,7-diazabicyclo[3.3.1]nonane is reacted with formaldehyde in the presence of a catalyst to form 1-{3,7-diazabicyclo[3.3.1]nonan-1-yl}methanal.", "Sodium borohydride is added to the reaction mixture to reduce the aldehyde to the corresponding alcohol, 1-{3,7-diazabicyclo[3.3.1]nonan-1-yl}methanol.", "The alcohol is then quaternized with hydrochloric acid to form 1-{3,7-diazabicyclo[3.3.1]nonan-1-yl}methanamine trihydrochloride." ] }

CAS RN

2613383-53-0

Molecular Formula

C8H20Cl3N3

Molecular Weight

264.6

Purity

95

Origin of Product

United States

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